molecular formula C16H15ClFN3O3 B2451136 (2-Chloro-4-fluorophenyl)(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone CAS No. 2034317-12-7

(2-Chloro-4-fluorophenyl)(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone

Cat. No. B2451136
CAS RN: 2034317-12-7
M. Wt: 351.76
InChI Key: OXJXDYKWGLEUFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a complex organic molecule that contains several functional groups. It has a pyrrolidin-1-yl group, a methoxy group, a pyrazin-2-yl group, and a chlorofluorophenyl group. The presence of these groups suggests that this compound could have interesting chemical and biological properties .

Scientific Research Applications

Crystal and Molecular Structure Analysis

  • Crystallography and Molecular Conformation : Compounds structurally related to (2-Chloro-4-fluorophenyl)(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone have been studied for their crystal and molecular structures using X-ray diffraction and spectroscopic methods, providing insights into their molecular conformations and intermolecular interactions (Lakshminarayana et al., 2009).

Synthesis and Biological Activity

  • Anticonvulsant Properties : Research has been conducted on derivatives of the compound, revealing their potential as anticonvulsant agents. One study found a particular derivative to be potent in the maximal electroshock (MES) test, indicating its effectiveness as a sodium channel blocker (Malik & Khan, 2014).
  • Antimicrobial and Antifungal Effects : Organotin(IV) complexes derived from compounds similar to (2-Chloro-4-fluorophenyl)(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone have been synthesized and shown to exhibit significant antibacterial and antifungal activities, suggesting potential pharmaceutical applications (Singh, Singh, & Bhanuka, 2016).
  • Antiestrogenic Activity : The synthesis of derivatives with structural similarities to the target compound has led to the discovery of molecules with potent antiestrogenic activity. These compounds have demonstrated efficacy in both oral and subcutaneous administration in animal models (Jones et al., 1979).

Medicinal Chemistry

  • Drug Discovery : The structural framework of (2-Chloro-4-fluorophenyl)(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone and its derivatives has been utilized in the discovery of new medicinal compounds, such as selective inhibitors for specific enzymes and receptors, which are crucial in advancing therapeutic solutions for various diseases (Wannamaker et al., 2007).

properties

IUPAC Name

(2-chloro-4-fluorophenyl)-[3-(6-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClFN3O3/c1-23-14-7-19-8-15(20-14)24-11-4-5-21(9-11)16(22)12-3-2-10(18)6-13(12)17/h2-3,6-8,11H,4-5,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXJXDYKWGLEUFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=CC(=N1)OC2CCN(C2)C(=O)C3=C(C=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClFN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Chloro-4-fluorophenyl)(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone

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